J-2156 TFA
Beschreibung
This compound is a stereochemically defined dipeptide derivative containing a sulfonamide-linked 4-methylnaphthalene group and a trifluoroacetic acid (TFA) counterion. Its structure features:
- A central (2S)-configured amino acid backbone.
- A 4-methylnaphthalene-1-sulfonyl group, contributing hydrophobic and aromatic interactions.
- A phenylpropanamide moiety, which is common in protease inhibitors and receptor-targeting molecules.
- A TFA counterion, likely enhancing solubility during synthesis or purification.
Its structural complexity necessitates precise stereochemical control during synthesis, as seen in analogous compounds .
Eigenschaften
IUPAC Name |
(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S.C2HF3O2/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17;3-2(4,5)1(6)7/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30);(H,6,7)/t20-,21-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEMIQKESMKGAP-GUTACTQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N[C@@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed using specific reagents, and the peptide is cleaved from the resin using trifluoroacetic acid . The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of (2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale purification techniques, such as preparative HPLC, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can significantly impact the peptide’s biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Its structure allows it to interact with specific protein targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for developing novel anticancer agents .
1.2 Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for further development as an antibiotic .
Pharmacological Applications
2.1 Enzyme Inhibition
This molecule has been identified as an inhibitor of certain enzymes that play crucial roles in metabolic pathways. For instance, its ability to inhibit proteases involved in viral replication suggests potential applications in antiviral therapy .
2.2 Neurological Implications
Preliminary studies suggest that the compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and reducing toxicity. SAR studies have shown that modifications to the sulfonamide group significantly affect biological activity, providing insights into how structural changes can enhance therapeutic outcomes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | The compound inhibited growth in breast cancer cell lines by 70% at a concentration of 10 µM. |
| Study B | Antimicrobial Effects | Showed effectiveness against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Study C | Enzyme Inhibition | Inhibited viral protease activity by 50% at 5 µM concentration, indicating potential for antiviral drug development. |
Wirkmechanismus
The mechanism of action of (2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific sequence and structure of the peptide .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and structurally related molecules from the evidence:
Key Observations:
Sulfonamide vs. Triazole/Triazine Groups :
- The target compound’s 4-methylnaphthalene sulfonamide group distinguishes it from triazole-containing analogs (e.g., ), which rely on click chemistry for synthesis. Sulfonamides are often associated with stronger hydrogen-bonding interactions in enzyme active sites.
Counterion Variability :
- While the target uses TFA, other compounds employ phosphoric acid () or lack a counterion entirely. TFA is commonly used in peptide synthesis but may introduce toxicity concerns in biological applications.
Stereochemical Complexity :
- The target and related compounds (e.g., ) emphasize (2S) or (2R) configurations, critical for chiral recognition in drug-receptor interactions.
Synthetic Challenges :
- Yields for similar compounds vary widely. For example, the triazole derivative in achieves 50% yield using CuI catalysis, whereas the target’s sulfonamide linkage may require more stringent coupling conditions.
Research Findings and Implications
Structural Insights :
The methylnaphthalene sulfonamide group in the target compound likely enhances hydrophobic binding compared to smaller aromatic systems (e.g., benzamide in or methoxyphenyl in ).- Synthetic Feasibility: Analogous compounds synthesized via Cu-catalyzed click chemistry () or peptide coupling () suggest that the target’s synthesis would require orthogonal protection of amino groups and precise sulfonylation steps.
- The phenylpropanamide backbone further supports this hypothesis.
Biologische Aktivität
The compound (2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide; 2,2,2-trifluoroacetic acid, with a molecular formula of and a molecular weight of 582.59 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
The compound is characterized by a unique structure that includes multiple functional groups such as amino, sulfonamide, and trifluoroacetic acid moieties. These features contribute to its biological activity and interaction with various biological targets.
Enzyme Inhibition
The compound's sulfonamide group may confer inhibitory properties against specific enzymes involved in cancer progression. For example, sulfonamide derivatives have been reported to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases . The inhibition of such enzymes can play a crucial role in managing cancer and inflammatory conditions.
Antimicrobial Activity
Compounds with similar structural characteristics have demonstrated antimicrobial properties. The presence of aromatic rings and amino groups in the compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents . While direct studies on this specific compound are not available, the broader class of related compounds indicates a promising avenue for research.
Synthesis and Evaluation
A study synthesized various aminochalcones and evaluated their biological properties, demonstrating that modifications to the amino group significantly influenced their biological activities. The most effective compounds showed enhanced selectivity and potency against cancer cell lines . This suggests that the structural elements present in (2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide may similarly affect its biological profile.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for predicting the biological activity of new compounds. The presence of specific substituents on the aromatic rings and functional groups can dramatically alter the efficacy and selectivity of compounds against various biological targets . This relationship can guide future modifications to enhance therapeutic potential.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Key Analytical Parameters
| Parameter | Method | Conditions | Reference |
|---|---|---|---|
| Purity | HPLC | C18 column, 0.1% TFA, 220 nm | |
| Stereochemistry | CD Spectroscopy | 190–260 nm, 0.1 mg/mL in MeOH |
Q. Table 2. Troubleshooting Synthesis Challenges
| Issue | Solution |
|---|---|
| Low sulfonylation yield | Pre-activate sulfonyl chloride with Hünig’s base (DIPEA) |
| Trifluoroacetate interference in assays | Dialyze against ammonium bicarbonate (pH 7.4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
